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Compound of Interest

Compound Name: 3-lodo-5-nitropyridin-2-ol

Cat. No.: B1314763

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 3-
iodo-5-nitropyridin-2-ol, a heterocyclic organic compound with potential applications in
pharmaceutical and agrochemical research. The presence of a pyridine ring substituted with an
iodo, a nitro, and a hydroxyl group results in a unique spectroscopic fingerprint. This document
details the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR)
spectroscopy, and Mass Spectrometry (MS), along with generalized experimental protocols for
these analytical techniques.

Compound Profile

3-lodo-5-nitropyridin-2-ol, also known as 3-iodo-5-nitropyridin-2(1H)-one, is a solid organic
compound. Its structure combines several key functional groups that influence its chemical and
spectroscopic properties.

Property Value

CAS Number 25391-58-6

Molecular Formula CsHsIN20s3

Molecular Weight 265.99 g/mol

Synonyms 3-iodo-5-nitropyridin-2(1H)-one
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Predicted Spectroscopic Data

Due to the limited availability of public experimental spectra for 3-iodo-5-nitropyridin-2-ol, the
following tables summarize predicted data based on its chemical structure and known
spectroscopic trends for similar compounds. These values should be considered as estimations

for guiding spectral interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule. For 3-iodo-5-nitropyridin-2-ol, both *H and 13C NMR are crucial for structural
confirmation. The pyridin-2-ol tautomer can exist in equilibrium with the pyridin-2(1H)-one form,
which can influence the observed chemical shifts, particularly for the N-H proton.

Table 1: Predicted *H NMR Data (in DMSO-ds)

Chemical Shift (9, o Coupling Constant
Proton Multiplicity
ppm) (3, Hz)
H-4 ~8.5-8.7 d ~2-3Hz
H-6 ~8.8-9.0 d ~2-3 Hz
O-H ~11.0-13.0 brs N/A

Note: The acidic proton on the hydroxyl group (or N-H in the pyridone tautomer) is expected to
be a broad singlet and its chemical shift can be highly dependent on concentration and residual

water in the solvent.

Table 2: Predicted 13C NMR Data (in DMSO-ds)
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Carbon Chemical Shift (6, ppm)
C-2 ~ 158 - 162

C-3 ~90-95

C-4 ~145-150

C-5 ~135- 140

C-6 ~ 140 - 145

Note: The carbon atom attached to the iodine (C-3) is expected to have a significantly lower
chemical shift due to the heavy atom effect.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The
spectrum of 3-iodo-5-nitropyridin-2-ol is expected to show characteristic absorption bands for
the O-H, N-H (from the pyridone tautomer), C=0 (from the pyridone tautomer), N-O, and C-I
bonds.

Table 3: Predicted IR Absorption Bands

Functional Group Wavenumber (cm~—2) Intensity
O-H / N-H stretch 3200 - 3500 Broad
C-H stretch (aromatic) 3000 - 3100 Medium
C=0 stretch (pyridinone) 1650 - 1680 Strong
C=C / C=N stretch (aromatic) 1580 - 1620 Medium
N-O asymmetric stretch (NO2) 1500 - 1550 Strong
N-O symmetric stretch (NO2) 1330 - 1370 Strong
C-I stretch 500 - 600 Weak

Mass Spectrometry (MS)
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Mass spectrometry provides information about the mass and fragmentation pattern of a
molecule. For 3-iodo-5-nitropyridin-2-ol, the molecular ion peak (M*) is expected at m/z 266
(for the most common isotopes). The presence of iodine (1271) will give a characteristic isotopic

pattern.

Table 4: Predicted Mass Spectrometry Fragmentation

m/z Value Possible Fragment lon Notes

266 [CsH3IN203]* Molecular ion (M+)
249 [C5H2IN202]* Loss of OH

220 [CsH3IN2]* Loss of NO2

139 [CsHaN203]* Loss of |

93 [CsH3N2]* Loss of | and NO:z

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of 3-iodo-5-
nitropyridin-2-ol. Actual instrument parameters may vary.

NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of 3-iodo-5-nitropyridin-2-ol in 0.5-
0.7 mL of a suitable deuterated solvent (e.g., DMSO-ds, CDCI3). Ensure the sample is fully
dissolved.

e Instrument Setup:

o Use a standard 5 mm NMR tube.

o

Tune and match the probe for both *H and 13C frequencies.

[¢]

Lock the field using the deuterium signal of the solvent.

[¢]

Shim the magnetic field to achieve optimal resolution.
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e 'H NMR Acquisition:

o Acquire a single-pulse *H spectrum.

o Typical parameters: 30-degree pulse angle, 1-2 second relaxation delay, 16-32 scans.

o Process the data with Fourier transformation, phase correction, and baseline correction.
e 13C NMR Acquisition:

o Acquire a proton-decoupled 13C spectrum.

o Typical parameters: 30-45 degree pulse angle, 2-5 second relaxation delay, 1024 or more
scans.

o Process the data similarly to the *H spectrum.

IR Spectroscopy (ATR-FTIR)

o Sample Preparation: Place a small amount of the solid 3-iodo-5-nitropyridin-2-ol sample
directly onto the ATR crystal.

o Background Collection: Record a background spectrum of the clean, empty ATR crystal.
o Sample Analysis:

o Apply pressure to ensure good contact between the sample and the crystal.

o Collect the sample spectrum.

o Typically, 16-32 scans are co-added at a resolution of 4 cm~1.

o Data Processing: The background spectrum is automatically subtracted from the sample
spectrum to yield the final IR spectrum.

Mass Spectrometry (Electron lonization - El)

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,
typically via a direct insertion probe or after separation by gas chromatography (if the
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compound is sufficiently volatile and thermally stable).

+ lonization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to
induce ionization and fragmentation.

* Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a
mass analyzer (e.g., quadrupole, time-of-flight).

» Detection: Detect the ions to generate the mass spectrum.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical
relationship between the spectroscopic techniques and the structural information they provide.
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Caption: General workflow for the spectroscopic analysis of 3-lodo-5-nitropyridin-2-ol.
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Spectroscopic Techniques
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Caption: Logical diagram of structural information derived from spectroscopic techniques.

 To cite this document: BenchChem. [Spectroscopic Analysis of 3-lodo-5-nitropyridin-2-ol: A
Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1314763#3-iodo-5-nitropyridin-2-ol-spectroscopic-
analysis-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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